molecular formula C15H12F3NO2 B7901059 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester

Cat. No.: B7901059
M. Wt: 295.26 g/mol
InChI Key: WAVNGWSLYHDKEH-UHFFFAOYSA-N
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Description

3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is a chemical compound characterized by its biphenyl structure with a trifluoromethyl group and a carboxylic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, and is performed under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch reactors. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The carboxylic acid ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, and the reaction is typically carried out in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Ester derivatives or amide derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, the compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited to visualize cellular processes and interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industry, the compound can be used as an intermediate in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.

Comparison with Similar Compounds

  • 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid

  • 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid ethyl ester

  • 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid butyl ester

Uniqueness: 3-Amino-3'-(trifluoromethyl)biphenyl-4-carboxylic acid methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility compared to other similar compounds. This can make it more suitable for certain applications, such as drug delivery or material synthesis.

Properties

IUPAC Name

methyl 2-amino-4-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)15(16,17)18/h2-8H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNGWSLYHDKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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